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molecular formula C10H13NOS B8549818 p-(tetrahydro-4H-1,4-thiazin-4-yl)phenol

p-(tetrahydro-4H-1,4-thiazin-4-yl)phenol

Cat. No. B8549818
M. Wt: 195.28 g/mol
InChI Key: QFAWGKVIIUVJOJ-UHFFFAOYSA-N
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Patent
US04640918

Procedure details

(aa) A mixture of 99 g of hydroquinone, 13.5 g of copper(I) chloride and 180 ml of thiomorpholine is heated to boiling under reflux under argon for 47 hours. After cooling, the mixture is partitioned between 1N sodium hydroxide solution and dichloromethane, the sodium hydroxide extract is adjusted to about pH 1 with concentrated hydrochloric acid while cooling with ice and then partitioned between 0.1N hydrochloric acid and dichloromethane which contains 10% alcohol. The acidic extracts are adjusted to about pH 6 with 50 percent sodium hydroxide solution while cooling with ice and thereafter extracted in each case three times with dichloromethane which contains 10% alcohol as well as dichloromethane which contains 20% alcohol. The material obtained is distilled in a bulb-tube at 180° and 0.01 Torr and then recrystallized from methanol/ether. p-(Tetra-hydro-4H-1,4-thiazin-4-yl)phenol of melting point 156°-158° is obtained.
Quantity
99 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
reactant
Reaction Step One
Name
copper(I) chloride
Quantity
13.5 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([CH:8]=[CH:7][C:5]([OH:6])=[CH:4][CH:3]=1)O.[NH:9]1[CH2:14][CH2:13][S:12][CH2:11][CH2:10]1>[Cu]Cl>[S:12]1[CH2:13][CH2:14][N:9]([C:1]2[CH:8]=[CH:7][C:5]([OH:6])=[CH:4][CH:3]=2)[CH2:10][CH2:11]1

Inputs

Step One
Name
Quantity
99 g
Type
reactant
Smiles
C1(O)=CC=C(O)C=C1
Name
Quantity
180 mL
Type
reactant
Smiles
N1CCSCC1
Name
copper(I) chloride
Quantity
13.5 g
Type
catalyst
Smiles
[Cu]Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux under argon for 47 hours
Duration
47 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the mixture is partitioned between 1N sodium hydroxide solution and dichloromethane
EXTRACTION
Type
EXTRACTION
Details
the sodium hydroxide extract
TEMPERATURE
Type
TEMPERATURE
Details
while cooling with ice
CUSTOM
Type
CUSTOM
Details
partitioned between 0.1N hydrochloric acid and dichloromethane which
TEMPERATURE
Type
TEMPERATURE
Details
while cooling with ice
EXTRACTION
Type
EXTRACTION
Details
extracted in each case three times with dichloromethane which
CUSTOM
Type
CUSTOM
Details
The material obtained
DISTILLATION
Type
DISTILLATION
Details
is distilled in a bulb-tube at 180°
CUSTOM
Type
CUSTOM
Details
0.01 Torr and then recrystallized from methanol/ether

Outcomes

Product
Name
Type
product
Smiles
S1CCN(CC1)C1=CC=C(C=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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